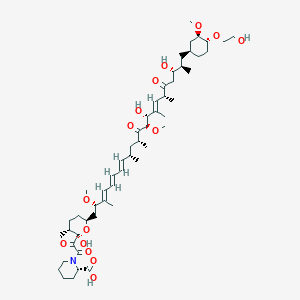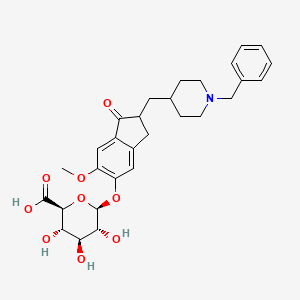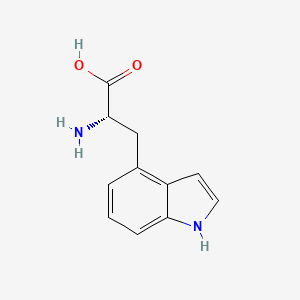
Lenalidomide impurity 1
Übersicht
Beschreibung
Lenalidomide impurity 1 is a byproduct formed during the synthesis of lenalidomide, a derivative of thalidomide. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The impurity is structurally related to lenalidomide and can affect the purity and efficacy of the final pharmaceutical product .
Wirkmechanismus
Target of Action
Lenalidomide impurity 1, also known as 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, primarily targets the CRL4 CRBN E3 ubiquitin ligase . This ligase plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific transcription factors .
Mode of Action
This compound acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . The subsequent proteasomal degradation of these transcription factors leads to the death of multiple myeloma cells .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By inducing the ubiquitination and subsequent degradation of specific transcription factors, it disrupts the normal functioning of these proteins, leading to cell death . This mechanism is particularly effective against multiple myeloma cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with over 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Renal function is the only important factor affecting lenalidomide plasma exposure .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of specific transcription factors and the subsequent death of multiple myeloma cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function significantly affects the plasma exposure of the compound . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, or mild hepatic impairment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide impurity 1 involves multiple steps starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate. The process includes a coupling step, reduction step, recrystallization, and micronization . The reaction conditions typically involve the use of solvents like isopropyl alcohol and water, and reagents such as sodium chloride and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is controlled to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during the manufacturing process .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide impurity 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the impurity .
Wissenschaftliche Forschungsanwendungen
Lenalidomide impurity 1 has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of lenalidomide.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its effects on the efficacy and safety of lenalidomide formulations.
Industry: Utilized in the development of quality control methods for pharmaceutical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
5-Hydroxylenalidomide: A metabolite of lenalidomide formed through hydroxylation.
Uniqueness
Lenalidomide impurity 1 is unique in its structural similarity to lenalidomide, which makes it a critical impurity to monitor during the manufacturing process. Its presence can affect the overall quality and efficacy of the pharmaceutical product, making it essential to develop robust analytical methods for its detection and quantification .
Eigenschaften
IUPAC Name |
5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWQLIFELNXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197414-57-4 | |
| Record name | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2197414574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQ2BW828Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)

![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)











